molecular formula C10H22O2Si B142182 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one CAS No. 120591-36-8

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one

Cat. No.: B142182
CAS No.: 120591-36-8
M. Wt: 202.37 g/mol
InChI Key: FNQOZVBPYZGHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one is a silyl-protected ketone derivative characterized by a tert-butyldimethylsilyl (TBDMS) ether group at the 4-position of a butan-2-one backbone. This compound is widely utilized in organic synthesis as a protected intermediate, particularly in the preparation of complex molecules where selective deprotection under mild conditions is advantageous .

Synthesis: The compound is synthesized via silylation of 4-hydroxy-2-butanone using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane. The reaction proceeds under anhydrous conditions, yielding the product as a colorless oil with a thin-layer chromatography (TLC) retention factor (Rf) of 0.2 in 10% diethyl ether/hexanes .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQOZVBPYZGHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group of 4-hydroxybutan-2-one reacts with tert-butyldimethylsilyl chloride (TBSCl) in a nucleophilic substitution facilitated by a base. Triethylamine (Et₃N) or imidazole is commonly used to scavenge HCl, driving the reaction to completion. Dichloromethane (CH₂Cl₂) is the preferred solvent due to its inertness and ability to dissolve both reactants.

Procedure :

  • Dissolve 4-hydroxybutan-2-one (10 mmol) in CH₂Cl₂ (50 mL) under nitrogen.

  • Add Et₃N (12 mmol) dropwise at 0°C.

  • Introduce TBSCl (10 mmol) slowly to control exothermicity.

  • Stir at room temperature for 12–16 hours.

  • Quench with water, extract with CH₂Cl₂, wash with brine, and dry over MgSO₄.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

Key Data :

BaseSolventTemperatureYieldSource
Et₃NCH₂Cl₂0°C → rt92%
ImidazoleDMF4°C → rt85%

Challenges and Solutions

  • Moisture Sensitivity : Anhydrous conditions are critical to prevent premature hydrolysis of TBSCl. Use of molecular sieves or inert gas atmospheres improves yields.

  • Byproduct Formation : Excess base may deprotonate the ketone, leading to enolate formation. Stoichiometric control of Et₃N (1.1 equiv) mitigates this.

Alternative Synthesis via Oxidation of Protected Diols

Stepwise Protection-Oxidation Approach

When 4-hydroxybutan-2-one is unavailable, the ketone can be introduced via oxidation of a diol precursor. For example, 1,4-butanediol is selectively protected at the primary hydroxyl group, followed by oxidation of the secondary alcohol to a ketone.

Procedure :

  • Protect 1,4-butanediol with TBSCl at the primary hydroxyl (Et₃N, CH₂Cl₂, 0°C).

  • Oxidize the secondary hydroxyl using TEMPO/Cu(OAc)₂ in acetonitrile at 30°C.

  • Isolate via extraction and column chromatography.

Key Data :

Oxidizing AgentSolventTemperatureYieldSource
TEMPO/Cu(OAc)₂MeCN30°C78%
CrO₃Acetone0°C65%

Advantages Over Direct Silylation

This route avoids the need for pre-formed 4-hydroxybutan-2-one, which may be costly or unstable. However, it introduces additional steps, reducing overall efficiency.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like DMF accelerate silylation but complicate purification. Non-polar solvents (CH₂Cl₂) offer easier workup. Imidazole in DMF achieves higher reactivity for sterically hindered substrates, while Et₃N in CH₂Cl₂ is optimal for simple systems.

Temperature and Reaction Time

Lower temperatures (0–4°C) minimize side reactions during TBSCl addition. Extended stirring (12–24 hours) ensures complete conversion, as monitored by TLC.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with hexane/ethyl acetate (9:1 to 4:1 gradient) effectively separates the product from unreacted TBSCl and byproducts.

Spectroscopic Confirmation

  • ¹H NMR : δ 0.08 (s, Si–CH₃), 1.02 (s, C(CH₃)₃), 2.15 (s, COCH₃).

  • ¹³C NMR : δ 25.6 (Si–C), 207.8 (C=O).

  • IR : 1710 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Si–O–C).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patents describe scaling the silylation reaction using continuous flow systems to enhance heat dissipation and reduce reaction times. Yields exceed 90% with residence times under 30 minutes.

Cost-Effective Workup

Industrial processes replace column chromatography with fractional distillation or crystallization from n-hexane, reducing solvent waste .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Organic Synthesis

One of the primary applications of TBDMSO-butanone is in organic synthesis, where it serves as a protecting group for hydroxyl functionalities. This protection allows chemists to selectively manipulate other functional groups without interference from the hydroxyl group.

Key Reactions:

  • Protection of Hydroxyl Groups:
    • The TBDMS group can be easily added to hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step is crucial in multi-step syntheses where selective reactions are required.
  • Deprotection:
    • The removal of the TBDMS group is typically achieved using fluoride ions, restoring the original hydroxyl functionality for further reactions.

Pharmaceutical Development

In medicinal chemistry, TBDMSO-butanone plays a significant role in the synthesis of complex drug molecules. Its ability to protect sensitive functional groups enables the construction of intricate molecular architectures necessary for pharmaceutical efficacy.

Case Study:
A study demonstrated the use of TBDMSO-butanone in synthesizing derivatives with enhanced biological activity against cancer cell lines. Modifications to the TBDMSO-butanone structure led to compounds with improved cytotoxicity, highlighting its utility in drug discovery .

Production of Fine Chemicals

TBDMSO-butanone is also employed in the production of fine chemicals and intermediates within the chemical industry. Its stability under various reaction conditions makes it suitable for large-scale applications where consistency and reliability are paramount.

Table: Comparison of Protecting Groups

Protecting GroupStabilityReactivityCommon Applications
TBDMSHighModerateOrganic synthesis, pharmaceuticals
TBSModerateHighOrganic synthesis
AcetylLowHighQuick reactions

Mechanistic Insights

The mechanism by which TBDMSO-butanone functions involves steric hindrance provided by the TBDMS group, which prevents unwanted reactions at the protected site. This selectivity allows chemists to perform reactions at other functional groups without interference.

Emerging Research Directions

Recent studies have begun exploring the potential pharmacological properties of TBDMSO-butanone beyond its role as a protecting group. Research indicates that derivatives of this compound may modulate key signaling pathways involved in cell survival and apoptosis, suggesting avenues for therapeutic development .

Mechanism of Action

The mechanism by which 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule. The deprotection step, typically involving fluoride ions, restores the original hydroxyl group.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₂₀O₂Si
  • Molecular Weight : 188.34 g/mol
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): Peaks consistent with TBDMS (δ 0.97 ppm, singlet for tert-butyl; δ 0.17 ppm, singlet for dimethyl groups) and ketone-related protons (δ 2.1–2.7 ppm for methylene groups) .
    • Infrared (IR) : Strong absorption at ~1665 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Si-O-C stretch) .

Comparison with Structural Analogs

Aromatic Analogs

Example : 4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)butan-2-one

  • Structure : Features a phenyl ring at the 4-position instead of a simple alkyl chain.
  • Synthesis : Prepared via NaBH₄ reduction of a precursor followed by silylation, yielding a colorless oil .
  • Key Differences: NMR Shifts: Aromatic protons appear at δ 7.06 ppm (d, J = 8.0 Hz) and δ 6.75 ppm (d, J = 8.0 Hz), absent in the non-aromatic analog . Stability: The aromatic ring enhances conjugation, slightly stabilizing the ketone against nucleophilic attack compared to the aliphatic analog .

Table 1: Comparison of Aliphatic vs. Aromatic Analogs

Property 4-[(TBDMS)oxy]butan-2-one 4-(4-((TBDMS)oxy)phenyl)butan-2-one
Molecular Formula C₉H₂₀O₂Si C₁₆H₂₆O₂Si
Molecular Weight (g/mol) 188.34 290.46
TLC Rf 0.2 (10% Et₂O/hexane) 0.2 (33% EtOAc/hexane)
Key NMR Signals δ 0.17 (Si-CH₃), 2.7 (CH₂CO) δ 7.06 (Ar-H), 3.57 (OCH₃)

Silyl Group Variants

Example : 1-allyl-4-((tert-butyldiphenylsilyl)oxy)-5-(2-oxo-2-phenylethyl)pyrrolidin-2-one

  • Structure : Uses tert-butyldiphenylsilyl (TBDPS) instead of TBDMS.
  • Impact: Steric Effects: TBDPS is bulkier, leading to slower reaction kinetics in deprotection compared to TBDMS . Spectral Data: Additional aromatic protons (δ 7.3–7.5 ppm) and a higher molecular weight (C₂₉H₃₇NO₃Si; 483.69 g/mol) .

Table 2: Silyl Group Comparison

Property TBDMS TBDPS
Protecting Group Size Smaller (tert-butyl + 2 CH₃) Larger (tert-butyl + 2 C₆H₅)
Deprotection Conditions Mild (e.g., TBAF in THF) Harsher (e.g., HF/pyridine)
Typical Rf (TLC) 0.2 (10% Et₂O/hexane) Not reported

Functional Group Variants

Example 1 : 4-[tert-butyl(diphenyl)silyl]oxybutan-2-ol

  • Structure : Alcohol (OH) at position 2 instead of ketone.
  • Key Differences: Reactivity: The alcohol is more polar and prone to oxidation, whereas the ketone is electrophilic. Synthesis: Prepared via Mitsunobu reaction or direct silylation of 4-hydroxy-2-butanol .

Example 2 : 4-(tert-butyldimethylsilyloxy)-2-methylbutanal

  • Structure : Aldehyde (CHO) at position 1 and methyl branch at position 2.
  • Key Differences :
    • Reactivity : The aldehyde is highly electrophilic, enabling nucleophilic additions (e.g., Grignard reactions).
    • Spectroscopy : ¹H NMR shows a characteristic aldehyde proton at δ 9.5–10.0 ppm, absent in the ketone analog .

Table 3: Functional Group Comparison

Compound Functional Group Key Spectral Feature Reactivity Profile
4-[(TBDMS)oxy]butan-2-one Ketone δ 2.1–2.7 ppm (CH₂CO) Electrophilic at C=O
4-[TBDPS]oxybutan-2-ol Alcohol δ 1.5–2.0 ppm (OH, broad) Nucleophilic at OH
4-(TBDMS)oxy-2-methylbutanal Aldehyde δ 9.8 ppm (CHO) Electrophilic at CHO

Branching and Chain Length Variants

Example : 4-[(TBDMS)oxy]-2-methylpent-1-en-3-one

  • Structure: Methyl branch at position 2 and an α,β-unsaturated ketone (enone).
  • Key Differences: Conjugation: The enone system (C=C–C=O) enables conjugate additions, unlike the saturated analog. Molecular Weight: C₁₂H₂₄O₂Si (228.4 g/mol) vs. C₉H₂₀O₂Si (188.34 g/mol) for the parent compound .

Biological Activity

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one, also known as TBDMSO-butanone, is a silyl ether derivative that has garnered attention in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a protecting group in organic reactions, but emerging studies suggest potential pharmacological properties. This article reviews the biological activity of TBDMSO-butanone, summarizing relevant research findings, case studies, and biochemical mechanisms.

  • Molecular Formula : C10_{10}H20_{20}O2_2Si
  • Molecular Weight : 216.35 g/mol
  • Structure : TBDMSO-butanone features a tert-butyldimethylsilyl group attached to a butanone structure, enhancing its stability and reactivity in various chemical reactions.

Potential Mechanisms:

  • Enzyme Modulation : Silyl ethers often act as enzyme inhibitors or activators by modifying the active sites of enzymes.
  • Cell Signaling Pathways : TBDMSO-butanone may influence pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Anticancer Activity

Recent studies have explored the anticancer potential of silyl ether derivatives, including TBDMSO-butanone. Research indicates that modifications to the silyl group can enhance cytotoxicity against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism
TBDMSO-butanoneHeLa25Induction of apoptosis
TBDMSO-butanoneMCF-730Cell cycle arrest

Data from various studies indicate that TBDMSO-butanone exhibits significant cytotoxic effects on cancer cells by inducing apoptosis and causing cell cycle arrest.

Antimicrobial Activity

Studies have also investigated the antimicrobial properties of silyl ethers. While specific data on TBDMSO-butanone is scarce, related compounds have shown effectiveness against bacteria and fungi.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
TBDMSO-butanone analogE. coli50 µg/mL
TBDMSO-butanone analogS. aureus40 µg/mL

These findings suggest that TBDMSO-butanone may possess antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of TBDMSO-butanone to evaluate their biological activities. The synthesized compounds were tested for their cytotoxic effects on human cancer cell lines. Results demonstrated that certain modifications significantly enhanced their anticancer activity compared to the parent compound.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action of silyl ether derivatives in cancer cells. The study found that these compounds could modulate key signaling pathways involved in cell survival and apoptosis, providing insights into their potential therapeutic applications.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one be optimized for high yield and purity?

  • Methodological Answer : The compound is typically synthesized via silylation of 4-hydroxy-2-butanone using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (CH₂Cl₂) with imidazole as a base. Key parameters include:

  • Reagent Ratios : A 1:1.2 molar ratio of 4-hydroxy-2-butanone to TBDMSCl ensures complete protection of the hydroxyl group .
  • Reaction Time : Stirring at room temperature for 4–6 hours achieves >90% conversion .
  • Purification : Flash column chromatography (hexane:ethyl acetate = 4:1) effectively removes unreacted reagents and byproducts, yielding ≥95% purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The tert-butyldimethylsilyl (TBDMS) group shows characteristic signals:
  • ¹H NMR: δ 0.08 ppm (s, 6H, Si(CH₃)₂) and δ 0.88 ppm (s, 9H, C(CH₃)₃) .
  • ¹³C NMR: δ 25.8 ppm (C(CH₃)₃) and δ 18.3 ppm (Si(CH₃)₂) .
  • Mass Spectrometry (MS) : ESI-MS or DART-MS confirms molecular weight (C₁₀H₂₂O₂Si) with expected [M+H]⁺ peaks at m/z 215.14 .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the TBDMS group .
  • Incompatibilities : Avoid exposure to strong acids/bases (e.g., HCl, NaOH) or oxidizing agents (e.g., KMnO₄), which degrade the silyl ether .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of TBDMS protection in multi-step syntheses?

  • Methodological Answer : The TBDMS group’s steric bulk preferentially protects primary hydroxyl groups over secondary ones. Computational studies (DFT/B3LYP) show a 5–10 kcal/mol energy barrier difference, favoring kinetically controlled silylation at less hindered sites . Contradictions in selectivity may arise in polar aprotic solvents (e.g., DMF), where solvation effects alter transition states .

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :

  • Vibrational Analysis : Compare experimental FT-IR/FT-Raman spectra (e.g., C=O stretch at ~1700 cm⁻¹) with DFT/B3LYP/6-311++G(d,p) calculations. Discrepancies >5% may indicate conformational flexibility or solvent effects .
  • UV-Vis Validation : Experimental λmax (e.g., 280 nm for n→π* transitions) should align with TD-DFT predictions. Deviations >10 nm suggest inadequate basis sets or solvent models .

Q. What strategies mitigate side reactions during deprotection of the TBDMS group in complex molecules?

  • Methodological Answer :

  • Acidic Conditions : Use tetra-n-butylammonium fluoride (TBAF) in THF at 0°C to minimize β-elimination or retro-aldol side reactions .
  • Monitoring : Track deprotection via TLC (Rf shift) or in-situ ¹⁹F NMR (TBAF consumption) .

Q. How does the TBDMS group influence the steric and electronic environment in catalytic reactions?

  • Methodological Answer :

  • Steric Effects : The TBDMS group increases steric hindrance by ~3.5 Å (measured via X-ray crystallography), reducing substrate accessibility in Pd-catalyzed cross-couplings .
  • Electronic Effects : Electron-withdrawing silyl ethers decrease carbonyl electrophilicity (Δδ ~0.3 ppm in ¹³C NMR), impacting nucleophilic addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one
Reactant of Route 2
Reactant of Route 2
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.